

In Silico Molecular Docking Studies of (-)-Sophoridine: A Technical Guide

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Compound of Interest

Compound Name: (-)-Sophoridine

Cat. No.: B192422

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Sophoridine, a quinolizidine alkaloid extracted from plants of the Sophora genus, has garnered significant attention for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and antiviral effects.[1][2] This technical guide provides an in-depth overview of in silico molecular docking studies conducted to elucidate the mechanism of action of **(-)-sophoridine**. It aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development by summarizing quantitative binding data, detailing experimental protocols, and visualizing key signaling pathways.

Introduction

(-)-Sophoridine exerts its biological effects by modulating various molecular pathways.[1] Its therapeutic potential has been investigated in a range of diseases, including cancer, colitis, and viral infections.[2] Molecular docking, a computational technique, has been instrumental in predicting the binding affinities and interaction patterns of **(-)-sophoridine** with its protein targets, thereby providing insights into its pharmacological mechanisms at a molecular level.[3] This guide synthesizes the findings from several key studies to present a cohesive understanding of the in silico investigations of this promising natural compound.

Quantitative Data from Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of **(-)-sophoridine** and its derivatives with various biological targets. The following tables summarize the available quantitative data from these studies, providing a comparative view of the binding energies.

Table 1: Molecular Docking Scores of **(-)-Sophoridine** and its Derivatives against DNA Topoisomerase I

Compound	Target Protein	PDB ID	Binding Energy (kcal/mol)	Reference
(-)-Sophoridine	DNA-Topo I complex	1T8I	-28.54	[4]
Derivative 2e	DNA-Topo I complex	1T8I	-44.39	[4]
Derivative 2k	DNA-Topo I complex	1T8I	-44.97	[4]

Table 2: Molecular Docking Scores of **(-)-Sophoridine** against Cancer-Related Proteins

Ligand	Target Protein	PDB ID	Docking Score (unit not specified)	Reference
(-)-Sophoridine	mTOR	4JSV	Higher than NOTCH1	[3]
(-)-Sophoridine	NOTCH1	5FMA	Lower than mTOR	[3]

Note: The original study stated the interaction score for mTOR was higher than for NOTCH1 but did not provide specific numerical values.

Experimental Protocols for Molecular Docking

The methodologies employed in the cited molecular docking studies share a common workflow, which is detailed below. This protocol provides a general framework for conducting similar in silico investigations.

Software and Tools

- Docking Software: AutoDock Vina was utilized for performing the molecular docking simulations.[\[3\]](#)
- Visualization and Preparation: AutoDockTools version 1.5.7 and Discovery Studio were used for preparing the protein and ligand structures and for visualizing the results.[\[3\]](#)

Ligand Preparation

- Structure Retrieval: The 3D structure of **(-)-sophoridine** (CID: 165549) was obtained from the PubChem database.[\[3\]](#)
- Preparation: The ligand structure was prepared for docking using AutoDockTools. This process typically involves adding hydrogen atoms, assigning partial charges, and defining the rotatable bonds.

Protein Preparation

- Structure Retrieval: The three-dimensional crystal structures of the target proteins were downloaded from the RCSB Protein Data Bank (PDB). Examples include mTOR (PDB ID: 4JSV) and NOTCH1 (PDB ID: 5FMA).[\[3\]](#)
- Preparation: The protein structures were prepared using AutoDockTools.[\[3\]](#) This involved:
 - Removing all water molecules.[\[3\]](#)
 - Adding polar hydrogen atoms.[\[3\]](#)
 - Assigning Kollmann charges.[\[3\]](#)
 - Selecting the specific protein chains for docking (e.g., Chain A of mTOR and Chain B of NOTCH1).[\[3\]](#)

Docking Simulation

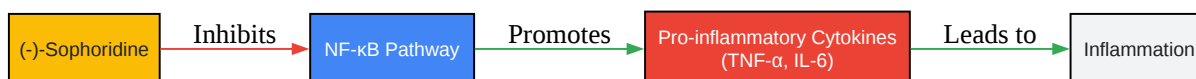
- **Grid Box Definition:** A grid box was defined around the active site of the target protein to encompass the binding pocket. The specific grid box parameters used for mTOR and NOTCH1 are detailed in the original study.[3]
- **Docking Execution:** AutoDock Vina was used to perform the docking calculations, which involve exploring the conformational space of the ligand within the defined grid box and evaluating the binding energy of the different poses.
- **Analysis of Results:** The docking results were analyzed to identify the best binding pose based on the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and examined using Discovery Studio.[3]

Signaling Pathways Modulated by (-)-Sophoridine

(-)-Sophoridine has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis. The following diagrams, generated using Graphviz, illustrate these pathways based on the current understanding from the literature.

NF-κB Signaling Pathway

(-)-Sophoridine has been found to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which leads to the downregulation of pro-inflammatory cytokines like TNF-α and IL-6.[1]

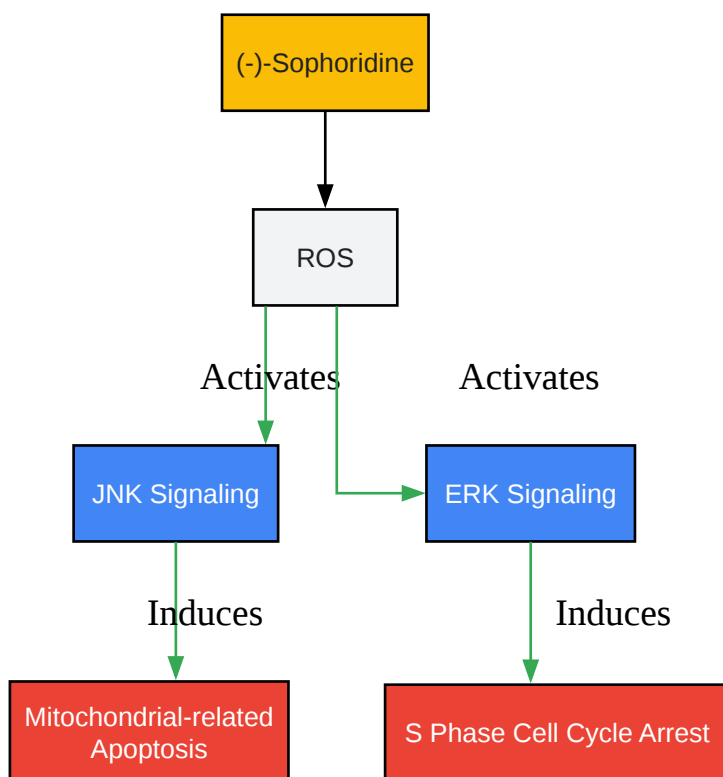


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Caption: Inhibition of the NF-κB pathway by **(-)-Sophoridine**.

MAPK Signaling Pathway in Pancreatic Cancer

In human pancreatic cancer cells, **(-)-sophoridine** induces S phase cell cycle arrest and apoptosis through the activation of the JNK and ERK signaling pathways, which are part of the broader MAPK signaling cascade.[5] This process is also dependent on the generation of reactive oxygen species (ROS).[5]

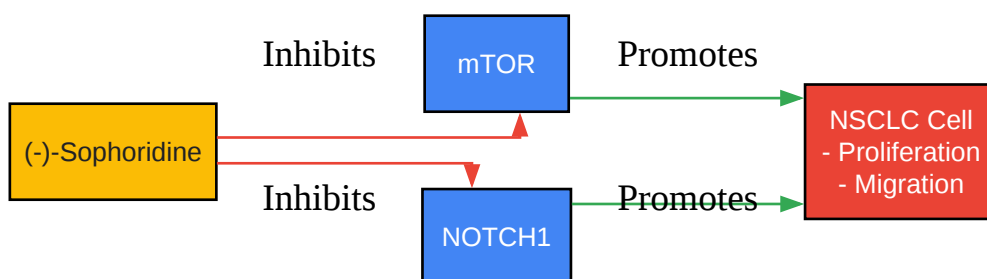


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Caption: ROS-dependent activation of JNK and ERK by **(-)-Sophoridine**.

mTOR and NOTCH1 Signaling in NSCLC

In silico and in vitro studies have demonstrated that **(-)-sophoridine** can inhibit the mTOR and NOTCH1 signaling pathways in non-small cell lung cancer (NSCLC), leading to cytotoxic effects and reduced cell migration.[3]



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Caption: Inhibition of mTOR and NOTCH1 pathways in NSCLC.

Conclusion

The in silico molecular docking studies summarized in this guide provide valuable insights into the molecular mechanisms underlying the pharmacological effects of **(-)-sophoridine**. The compound demonstrates favorable binding affinities to several key protein targets implicated in cancer and inflammation. The detailed protocols offer a practical guide for researchers wishing to conduct similar computational studies. The visualization of the signaling pathways helps to conceptualize the complex biological processes modulated by this natural product. Further research, combining computational and experimental approaches, will be crucial to fully elucidate the therapeutic potential of **(-)-sophoridine** and to guide the development of novel derivatives with improved efficacy and safety profiles.

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